Bicyclo[3.1.0]hexan-3-one

Catalog No.
S1535905
CAS No.
1755-04-0
M.F
C6H8O
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.1.0]hexan-3-one

CAS Number

1755-04-0

Product Name

Bicyclo[3.1.0]hexan-3-one

IUPAC Name

bicyclo[3.1.0]hexan-3-one

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2

InChI Key

WQQZKEFUOHKGII-UHFFFAOYSA-N

SMILES

C1C2C1CC(=O)C2

Synonyms

Bicyclo[3.1.0]hexan-3-one

Canonical SMILES

C1C2C1CC(=O)C2

Potential Antitumor Agent:

Bicyclo[3.1.0]hexan-3-one, also known as thujone, has been explored for its potential as an antitumor agent. Studies have investigated its effects on various cancer cell lines, including human erythroleukemia, T lymphocytes, cervical carcinoma, and colon carcinoma []. While the exact mechanism of action remains under investigation, some derivatives of thujone have shown promising results, with IC50 values (concentration inhibiting 50% of cell growth) ranging from 4.2 to 24.1 μM across different cell lines []. Further research is needed to elucidate the efficacy and safety of thujone as a potential cancer treatment [].

Source Material for Chemical Synthesis:

Bicyclo[3.1.0]hexan-3-one serves as a valuable starting material for the synthesis of various complex molecules in organic chemistry. Its unique bicyclic structure allows for further modifications and functionalization, leading to diverse chemical compounds with potential applications in various fields [].

Studies on Histone Deacetylase Inhibition:

Research suggests that compounds containing the bicyclo[3.1.0]hexane moiety, including thujone, can act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by modifying histone proteins. Inhibiting HDACs can potentially influence the expression of genes involved in various cellular processes, making them potential targets for therapeutic intervention in different diseases []. However, further investigation is needed to understand the specific role of thujone in HDAC inhibition and its potential therapeutic implications [].

Other Potential Applications:

Beyond the areas mentioned above, Bicyclo[3.1.0]hexan-3-one is being investigated for its potential in other scientific areas, including:

  • Antibacterial activity: Studies have shown that some derivatives of thujone exhibit antibacterial properties [].
  • Opioid receptor antagonism: Research suggests that thujone may act as an antagonist at certain opioid receptors, potentially impacting pain perception and addiction pathways [].

Bicyclo[3.1.0]hexan-3-one is a bicyclic organic compound notable for its unique structure, which consists of a three-membered ring fused to a five-membered ring. This molecular arrangement contributes to significant ring strain, making it an intriguing subject for both theoretical and practical chemical research. The compound is often associated with thujone, a component found in various essential oils such as those from wormwood and cedar, and is recognized for its distinctive properties and applications in organic chemistry and pharmacology.

Thujone's primary mechanism of action is thought to involve its interaction with the GABAergic system in the brain. GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter. Thujone is believed to act as a non-competitive antagonist of GABA receptors, leading to increased neuronal activity. This mechanism is responsible for some of thujone's psychoactive effects.

Thujone is considered a neurotoxin with potential for seizures and other neurological effects at high doses. Ingestion of large amounts of thujone-containing plants, particularly wormwood, has been linked to cases of absinthism, a syndrome characterized by hallucinations, tremors, and convulsions.

Here are some safety concerns associated with thujone:

  • Acute toxicity: High doses can cause seizures, tremors, and other neurological symptoms.
  • Chronic toxicity: Long-term exposure may lead to neurodegenerative effects, although more research is needed.
  • Teratogenicity: Thujone might have potential teratogenic effects (causing birth defects), but data is limited.

Bicyclo[3.1.0]hexan-3-one undergoes several notable chemical transformations:

  • Photodecarbonylation: This reaction occurs in solution, leading to the formation of cyclopentene derivatives.
  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones, with methods such as Brown oxidation providing high yields (up to 98%).
  • Reduction: It can be reduced to corresponding alcohols, expanding its utility in synthetic chemistry.
  • Substitution Reactions: Bicyclo[3.1.0]hexan-3-one can also participate in halogenation and other substitution reactions typical of cyclic ketones.

Bicyclo[3.1.0]hexan-3-one has been investigated for various biological activities:

  • Antimicrobial Properties: Research indicates potential effectiveness against certain microbial strains, suggesting its use in developing antimicrobial agents.
  • Insecticidal Effects: The compound exhibits insecticidal properties, making it relevant in agricultural applications.
  • Therapeutic Potential: It is being explored for therapeutic effects, particularly in drug development targeting specific biological receptors due to its conformational properties that enhance binding affinity and selectivity.

Several synthetic routes have been developed for the preparation of bicyclo[3.1.0]hexan-3-one:

  • (3 + 2) Annulation: This method involves the reaction of cyclopropenes with cyclopropylanilines using photoredox catalysts under blue LED irradiation, yielding good results across various derivatives .
  • Cycloisomerization Reactions: Catalyzed by platinum or gold, these reactions utilize hydroxylated enynes to produce bicyclo[3.1.0]hexan-3-one derivatives through a cyclopropylmethyl carbene intermediate.
  • Brown Oxidation: A straightforward method for converting bicyclo[3.1.0]hexan-3-ol into bicyclo[3.1.0]hexan-3-one with high efficiency.

Bicyclo[3.1.0]hexan-3-one finds applications across various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules and scaffolds in medicinal chemistry.
  • Flavoring and Fragrance Industry: Its presence in essential oils makes it valuable for creating flavoring agents and fragrances.
  • Pharmaceutical Development: The compound's unique structural features are exploited in designing new drugs with improved efficacy and selectivity against biological targets.

Research has demonstrated that bicyclo[3.1.0]hexan-3-one interacts with various biomolecules:

  • Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, which are critical in metabolizing many compounds within biological systems.
  • Cellular Effects: Studies indicate that it can influence cell signaling pathways, gene expression, and induce apoptosis in cancer cell lines by modulating pro-apoptotic and anti-apoptotic gene expressions.

Bicyclo[3.1.0]hexan-3-one shares structural similarities with several other compounds but retains unique characteristics due to its specific ring structure and functional groups.

Compound NameStructural FeaturesUnique Aspects
ThujoneContains a similar bicyclic structureKnown for psychoactive properties
CamphorBicyclic ketoneExhibits strong aromatic properties
IsothujoneStereoisomer of thujoneDifferent biological activity profile
Bicyclo[2.2.0]hexaneLess ring strainSimpler structure without ketone functionality

Bicyclo[3.1.0]hexan-3-one's unique combination of high ring strain and specific reactivity patterns distinguishes it from these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmacological research.

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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